Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate
Overview
Description
“Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C13H16FNO2 . It has a molecular weight of 237.27 .
Physical And Chemical Properties Analysis
“Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” has a molecular weight of 237.27 . The compound is stored at a temperature of 4°C . Unfortunately, the search results did not provide more detailed physical and chemical properties.Scientific Research Applications
Antiviral Activity
Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate: may serve as a precursor in the synthesis of indole derivatives that exhibit antiviral properties. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The compound’s structure could be modified to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Agents
The pyrrolidine scaffold, which is part of this compound, is known for its potential in creating anti-inflammatory agents. By exploiting the sp3 hybridization and stereochemistry, researchers can design molecules that modulate inflammatory pathways, offering therapeutic options for conditions like arthritis and asthma .
Anticancer Applications
Compounds containing the pyrrolidine ring have been investigated for their anticancer activities. The 3-fluoropyrrolidine structure, in particular, is recognized for its role in the development of kinase inhibitors, which are important in cancer treatment strategies .
Antimicrobial Properties
The indole nucleus, which can be synthesized from compounds like Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate , is known to possess antimicrobial properties. This makes it a valuable scaffold for developing new antibiotics to combat resistant bacterial strains .
Antidiabetic Research
3-Fluoropyrrolidines, a category that includes our compound of interest, have shown promise in the treatment of diabetes. Researchers can explore this compound’s potential as a building block for creating new antidiabetic medications .
Neuropharmacological Applications
The pyrrolidine ring is a common feature in many neuroactive drugs. Its incorporation into new compounds could lead to the development of treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Agrochemical Development
The structural versatility of Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate allows for its use in creating agrochemicals. Its derivatives could be designed to act as herbicides, pesticides, or plant growth regulators, contributing to sustainable agriculture practices .
Enantioselective Synthesis
Due to the chiral nature of the pyrrolidine ring, this compound can be used in enantioselective synthesis, which is crucial for creating pharmaceuticals with high specificity and reduced side effects. The stereochemistry of the molecule plays a significant role in its binding affinity to target proteins .
Mechanism of Action
Safety and Hazards
The safety information available indicates that “Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVXIDFYRQQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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